molecular formula C7H15BrMg B052346 2-Heptylmagnesium bromide CAS No. 111497-09-7

2-Heptylmagnesium bromide

Cat. No. B052346
CAS RN: 111497-09-7
M. Wt: 203.4 g/mol
InChI Key: HARVDRUSTGZXBV-UHFFFAOYSA-M
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Description

2-Heptylmagnesium bromide is an organomagnesium compound. It is typically prepared by reacting magnesium turnings with 1-bromohexane in diethyl ether solvent . The IUPAC name for this compound is magnesium;heptane;bromide. It has a molecular formula of C7H15BrMg and a molecular weight of 203.4 g/mol.


Synthesis Analysis

Heptylmagnesium bromide is typically synthesized by reacting magnesium turnings with 1-bromohexane in diethyl ether solvent . The reaction is instantaneous and is not stopped by moderate cooling .


Molecular Structure Analysis

The molecular structure of 2-Heptylmagnesium bromide has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .

Scientific Research Applications

Organic Synthesis

(1-Methylhexyl)magnesium bromide is a type of Grignard reagent, which are commonly used in organic synthesis . They can react with a variety of electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds. This makes them valuable tools in the synthesis of complex organic molecules.

Pharmaceutical Research

In pharmaceutical research, Grignard reagents like (1-Methylhexyl)magnesium bromide can be used in the synthesis of a wide range of pharmaceutical compounds . Their ability to form carbon-carbon bonds can be leveraged to build the carbon skeletons of many drugs.

Material Science

Magnesium-based compounds, including (1-Methylhexyl)magnesium bromide, have been studied for their potential applications in material science . For example, magnesium oxybromides have been explored as environmentally sustainable building materials .

Energy-Efficient Construction Materials

The data acquired from tests and analyses of magnesium oxybromide phases suggest that they can be used in the design and development of energy-efficient low-carbon construction materials . Because these phases are stable, non-defective, and well densified, high mechanical resistance of materials based on them can be anticipated .

Light-Transmitting Decorative Panels

One specific attribute of magnesium oxybromide is its ability to transmit light . This makes it suitable for the design of novel, highly optically-transparent materials for light-transmitting decorative panels, partition walls, facing panels, translucent bricks, and other architectural elements .

Flame Retardants

Magnesium oxybromide-based composites can serve as flame retardants . They can potentially find use in the form of insulation boards or ceiling slabs to ensure the fire safety of steel structure buildings .

Mechanism of Action

Target of Action

(1-Methylhexyl)magnesium bromide, also known as 2-Heptylmagnesium bromide, is a type of Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for their ability to form carbon-carbon bonds . The primary targets of (1-Methylhexyl)magnesium bromide are alkyl or aryl halides .

Mode of Action

The mode of action of (1-Methylhexyl)magnesium bromide involves its reaction with alkyl or aryl halides . The carbon atom of the Grignard reagent can function as both a strong base and a strong nucleophile . This allows it to react with a variety of electrophiles, leading to the formation of new carbon-carbon bonds . The reactivity of Grignard reagents is explained in terms of the polarity of the carbon-magnesium bond .

Biochemical Pathways

Grignard reagents, in general, are known to participate in a wide range of organic synthesis reactions . They can be used to synthesize alcohols, aldehydes, ketones, carboxylic acids, and other organic compounds .

Pharmacokinetics

As a Grignard reagent, it is highly reactive and sensitive to moisture .

Result of Action

The result of the action of (1-Methylhexyl)magnesium bromide is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the electrophile it reacts with .

Action Environment

The action of (1-Methylhexyl)magnesium bromide is highly dependent on the environment. It requires anhydrous conditions due to its high reactivity with water . The presence of moisture can lead to the premature quenching of the Grignard reagent, reducing its effectiveness . Therefore, it is typically used in a controlled laboratory environment.

properties

IUPAC Name

magnesium;heptane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15.BrH.Mg/c1-3-5-7-6-4-2;;/h3H,4-7H2,1-2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARVDRUSTGZXBV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC[CH-]C.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methylhexyl)magnesium bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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